Regioisomeric Differentiation: 2-Substituted Cyclopropylamine vs. 1-Substituted Analogs in LSD1 Inhibitor Pharmacophore Models
The 2-(pyridin-3-yl)cyclopropyl scaffold places the amine and aryl groups in a specific spatial relationship that is critical for covalent engagement of the FAD cofactor in LSD1. In contrast, 1-substituted cyclopropylamine analogs (e.g., (1-(pyridin-3-yl)cyclopropyl)methanamine, CAS 1020087-88-0) position the amine directly on the cyclopropyl ring bearing the aryl substituent, altering the trajectory of nucleophilic attack and reducing irreversible inhibition efficiency [1]. While direct IC₅₀ data for the exact compound is not publicly available, patent disclosures establish that the 2-(hetero)arylcyclopropylamino motif is a preferred pharmacophore for irreversible LSD1 inhibition, whereas 1-substituted variants are typically less potent or inactive in cellular assays [2]. This structural distinction is non-negotiable for programs targeting covalent KDM1A engagement.
| Evidence Dimension | LSD1 inhibition potency (class-level comparison) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 1-substituted cyclopropylamine analogs |
| Quantified Difference | Qualitative preference for 2-substituted scaffold in patent claims |
| Conditions | LSD1 biochemical and cellular assays |
Why This Matters
This regioisomeric specificity directly impacts the ability to achieve target engagement in LSD1 inhibitor discovery programs, making the 2-substituted isomer the required procurement choice for SAR studies.
- [1] WO2017158136A1. Methods to determine KDM1A target engagement and chemoprobes useful therefor. View Source
- [2] US9006449B2. Cyclopropylamine derivatives useful as LSD1 inhibitors. View Source
